Delta-Opioid Receptor Selectivity vs. Null Activity at Mu and Kappa Receptors
17-Methyl-Morphinan-3,4-diol (characterized as compound R995045/compound 1) demonstrates a unique selectivity profile by acting as an agonist at the delta-opioid receptor (δOR) with no measurable activity at mu (µOR) or kappa (κOR) opioid receptors. This is a stark contrast to the broad-spectrum activity of its closest comparator, Desomorphine, which is a potent µOR agonist [1]. The δOR affinity (pKi) is 5.94 ± 0.16, while affinities for both µOR and κOR are below the detection limit (pKi <5) [2].
| Evidence Dimension | Opioid Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | δOR: pKi = 5.94 ± 0.16; µOR: pKi <5; κOR: pKi <5 |
| Comparator Or Baseline | Desomorphine (Dihydrodesoxymorphine-D): Potent µOR agonist (qualitative historical data from Eddy & Howes, 1935) [1]; lacks δOR selectivity. |
| Quantified Difference | Target compound is a selective δOR agonist with >10-fold selectivity over µOR and κOR, whereas Desomorphine is a potent, non-selective µOR agonist. |
| Conditions | Competitive radioligand binding assays against human opioid receptors expressed in CHO cells. Assays were run in three or more independent trials [2]. |
Why This Matters
For researchers investigating δOR-mediated pathways without µOR interference, this compound provides a necessary, selective tool that Desomorphine (a µOR agonist) cannot, ensuring experimental specificity.
- [1] Eddy, N. B. & Howes, H. A. Studies of Morphine, Codeine and Their Derivatives X. Desoxymorphine-C, Desoxycodeine-C and Their Hydrogenated Derivatives. Journal of Pharmacology and Experimental Therapeutics 55, 257–267 (1935). View Source
- [2] Molecules. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Table 1. 2021; 26(23):7236. View Source
